

Synthesis of 2-(ethylthio)-10H-Phenothiazine: Application Notes and Protocols

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Compound of Interest

Compound Name: 10H-Phenothiazine, 2-(ethylthio)-

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This document provides detailed application notes and experimental protocols for the synthesis of 2-(ethylthio)-10H-phenothiazine, a key intermediate in the preparation of various pharmaceutically active compounds. The phenothiazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Application Notes

2-(Ethylthio)-10H-phenothiazine is a crucial building block, primarily recognized for its role as a precursor in the synthesis of antipsychotic drugs of the phenothiazine class. The structural modification at the 2-position of the phenothiazine ring with an ethylthio group significantly influences the pharmacological profile of the resulting drug molecules.

Primary Application: Intermediate for Thioridazine Analogues

2-(Ethylthio)-10H-phenothiazine serves as a key intermediate in the synthesis of analogues of Thioridazine, a well-known antipsychotic medication.^{[1][2][3]} Thioridazine, which is 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylthio)phenothiazine, is used for the management of psychosis, including schizophrenia.^[2] By utilizing 2-(ethylthio)-10H-phenothiazine, novel analogues of Thioridazine can be synthesized, potentially offering altered pharmacokinetic properties or reduced side effects. The synthesis of such analogues typically involves the N-alkylation of the phenothiazine nitrogen with a suitable aminoalkyl side chain.

The biological activity of Thioridazine, and by extension its analogues, stems from its ability to block postsynaptic dopaminergic D1 and D2 receptors in the brain.[\[1\]](#) It also exhibits antagonist activity at serotonergic, H1-histaminergic, and alpha-adrenergic receptors.[\[2\]](#)

Table 1: Biological Activity of Thioridazine (a downstream product of the 2-alkylthio-phenothiazine core)

Target Receptor	Activity	Therapeutic Relevance
Dopamine D2 Receptor	Antagonist	Antipsychotic effects
Dopamine D1 Receptor	Antagonist	Contributes to antipsychotic profile
Serotonin Receptors	Antagonist	Modulation of mood and behavior
Alpha-Adrenergic Receptors	Antagonist	Contributes to sedative and hypotensive side effects
H1-Histamine Receptors	Antagonist	Sedative and antiemetic effects

Other Potential Applications

Derivatives of phenothiazine are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[\[4\]](#) The introduction of an ethylthio group could modulate these activities. Furthermore, phenothiazine-based materials are being explored for their optoelectronic properties in applications such as organic light-emitting diodes (OLEDs) and solar cells.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The synthesis of 2-(ethylthio)-10H-phenothiazine can be achieved through a multi-step process starting from phenothiazine. The key steps involve the protection of the phenothiazine nitrogen, regioselective introduction of a sulfur-containing functional group at the 2-position, and subsequent ethylation. The following protocol is based on a process described for the synthesis of 2-mercapto-phenothiazine and its subsequent alkylation.[\[10\]](#)[\[11\]](#)

Overall Synthesis Workflow

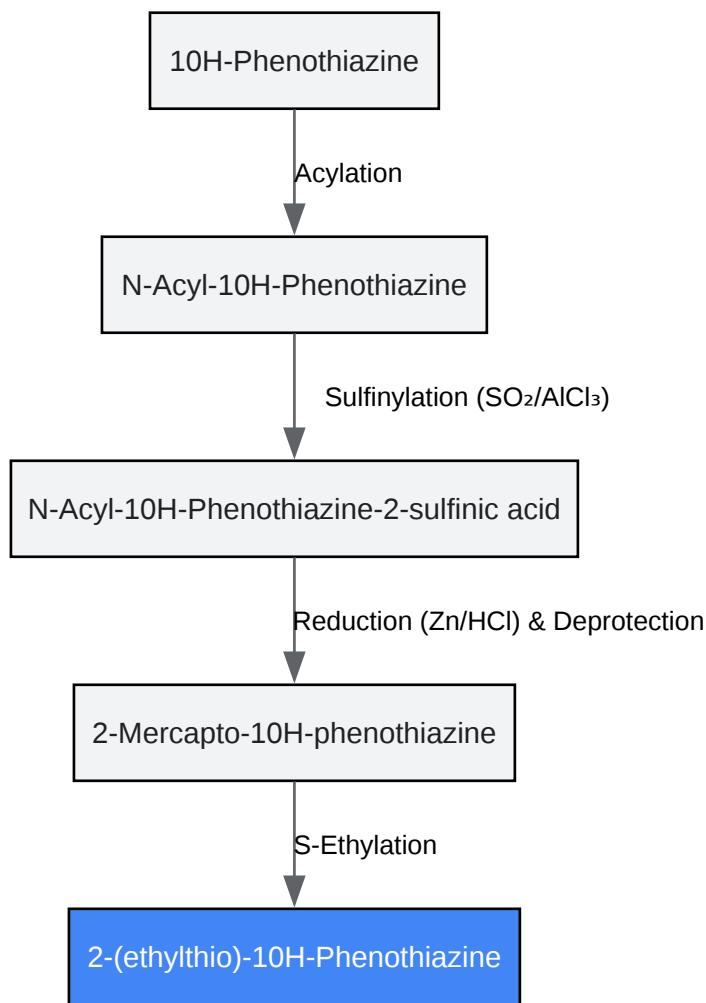
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Figure 1: Overall synthetic workflow for 2-(ethylthio)-10H-phenothiazine.

Protocol 1: Synthesis of N-Acetyl-10H-phenothiazine (Nitrogen Protection)

Objective: To protect the nitrogen of phenothiazine to prevent side reactions in subsequent steps.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
10H-Phenothiazine	199.27	20.0 g	0.100
Acetic Anhydride	102.09	15.3 mL (16.5 g)	0.162
Pyridine	79.10	1.0 mL	-
Toluene	-	100 mL	-

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10H-phenothiazine (20.0 g, 0.100 mol) and toluene (100 mL).
- Stir the suspension and add acetic anhydride (15.3 mL, 0.162 mol) and pyridine (1.0 mL).
- Heat the reaction mixture to reflux and maintain for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold toluene and then with n-hexane.
- Dry the product under vacuum to obtain N-acetyl-10H-phenothiazine as a crystalline solid.

Expected Outcome: A high yield of N-acetyl-10H-phenothiazine.

Protocol 2: Synthesis of 2-Mercapto-10H-phenothiazine

Objective: To introduce a thiol group at the 2-position of the phenothiazine ring. This protocol involves sulfinylation followed by reduction.[\[10\]](#)

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
N-Acetyl-10H-phenothiazine	241.31	12.0 g	0.050
Aluminum Trichloride (AlCl ₃)	133.34	13.3 g	0.100
Sulfur Dioxide (SO ₂)	64.07	Gas	Excess
Dichloromethane (CH ₂ Cl ₂)	-	150 mL	-
Zinc powder (Zn)	65.38	10.0 g	0.153
Hydrochloric Acid (37%)	-	70 mL	-

Procedure:

Part A: Sulfinylation

- In a flame-dried 500 mL three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube, suspend aluminum trichloride (13.3 g, 0.100 mol) in dichloromethane (50 mL) under a nitrogen atmosphere.
- Cool the suspension in an ice bath and bubble sulfur dioxide gas through the mixture until saturation.
- Add N-acetyl-10H-phenothiazine (12.0 g, 0.050 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours while maintaining a slow stream of sulfur dioxide.
- Heat the mixture to a gentle reflux (around 40 °C) for 2 hours.
- Cool the reaction mixture to room temperature and slowly add 100 mL of dichloromethane.

Part B: Reduction and Deprotection

- To the resulting solution from Part A, add zinc powder (10.0 g, 0.153 mol) at room temperature.
- Slowly add concentrated hydrochloric acid (70 mL) dropwise over 2 hours. The reaction is exothermic, so maintain the temperature below 30 °C using an ice bath.
- After the addition, stir the mixture at room temperature for 10 hours, then heat to reflux for 5 hours.
- Cool the mixture and filter it through a pad of celite to remove unreacted zinc and other solids.
- Separate the organic layer from the filtrate. Wash the organic layer with water (2 x 50 mL), then with a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-mercapto-10H-phenothiazine.
- The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of 2-(ethylthio)-10H-Phenothiazine (S-Ethylation)

Objective: To ethylate the thiol group of 2-mercapto-10H-phenothiazine to obtain the final product.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Mercapto-10H-phenothiazine	231.34	5.0 g	0.0216
Iodoethane	155.97	2.1 mL (5.0 g)	0.032
Sodium Hydroxide (NaOH)	40.00	1.0 g	0.025
Ethanol	-	50 mL	-
Water	-	10 mL	-

Procedure:

- In a 100 mL round-bottom flask, dissolve 2-mercapto-10H-phenothiazine (5.0 g, 0.0216 mol) in ethanol (50 mL).
- In a separate beaker, dissolve sodium hydroxide (1.0 g, 0.025 mol) in water (10 mL) and add this solution to the flask.
- Stir the mixture for 15 minutes at room temperature to form the sodium thiolate salt.
- Add iodoethane (2.1 mL, 0.032 mol) dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Pour the reaction mixture into 100 mL of cold water.
- The product will precipitate. Collect the solid by vacuum filtration.
- Wash the solid with water and dry it under vacuum.
- The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

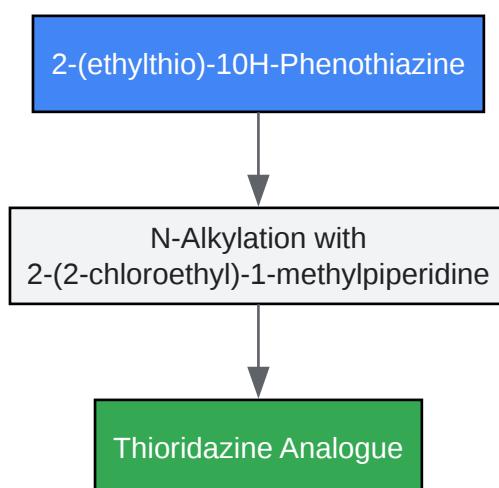
Table 2: Summary of Synthesis Inputs and Expected Outputs

Step	Starting Material	Key Reagents	Product	Expected Yield
1	10H-Phenothiazine	Acetic Anhydride, Pyridine	N-Acetyl-10H-phenothiazine	>90%
2	N-Acetyl-10H-phenothiazine	SO ₂ , AlCl ₃ , Zn, HCl	2-Mercapto-10H-phenothiazine	60-70% (based on methyl analog)
3	2-Mercapto-10H-phenothiazine	Iodoethane, NaOH	2-(ethylthio)-10H-Phenothiazine	>80%

Characterization Data:

The final product, 2-(ethylthio)-10H-phenothiazine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Workflow for Application in Drug Synthesis



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Figure 2: Workflow for the synthesis of a Thioridazine analogue.

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